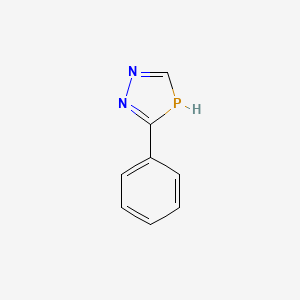
3-phenyl-4H-1,2,4-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4H-1,2,4-diazaphosphole is a heterocyclic compound that incorporates a phosphorus atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of the phosphorus atom in the ring imparts distinctive characteristics to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-1,2,4-diazaphosphole can be achieved through several methods. One common approach involves the cyclocondensation of 4-phenyl-2-amino-1,3-thiazole with chloromethyl dichlorophosphine. Another method includes the 4+1 cyclocondensation of cycloimmonium salts derived from 4-phenyl-2-amino-1,3-thiazole and 2-aminopyridine with phosphorus trichloride and triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phosphorus atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diazaphospholes, and various coordination complexes with metals .
Applications De Recherche Scientifique
3-Phenyl-4H-1,2,4-diazaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in anticancer and antibacterial therapies.
Industry: It is utilized in the development of new materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 3-phenyl-4H-1,2,4-diazaphosphole involves its interaction with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,4,2-diazaphospholes: These compounds share a similar ring structure but differ in the position of the nitrogen atoms.
1,2,3-diazaphospholes: These compounds have a different arrangement of the nitrogen and phosphorus atoms within the ring.
Uniqueness
3-Phenyl-4H-1,2,4-diazaphosphole is unique due to its specific arrangement of atoms, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
93646-65-2 |
|---|---|
Formule moléculaire |
C8H7N2P |
Poids moléculaire |
162.13 g/mol |
Nom IUPAC |
3-phenyl-4H-1,2,4-diazaphosphole |
InChI |
InChI=1S/C8H7N2P/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6,11H |
Clé InChI |
BJCCRVYUUGDLGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=CP2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
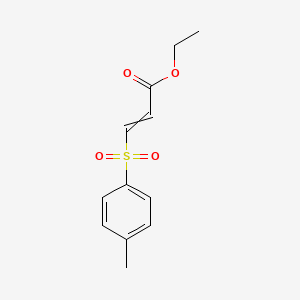
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
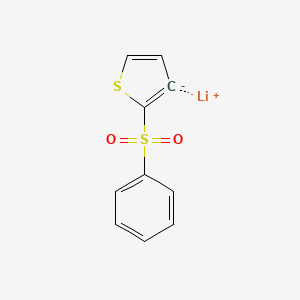
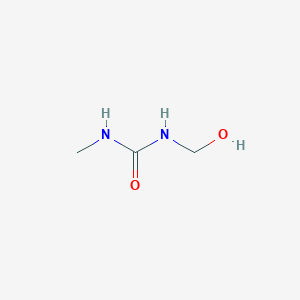
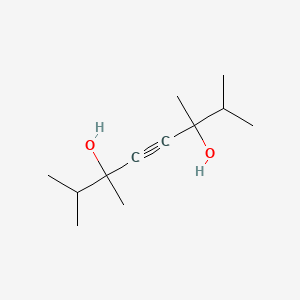
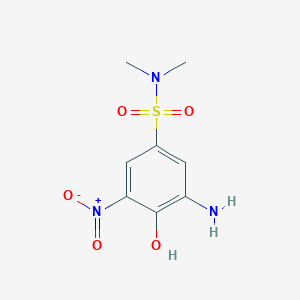
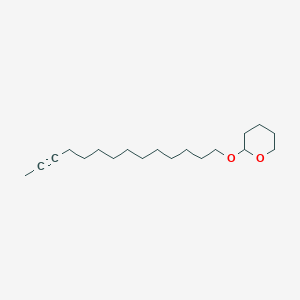
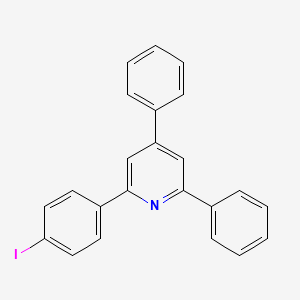
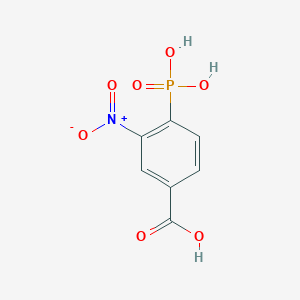
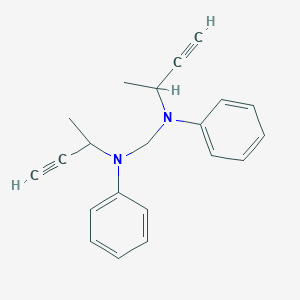

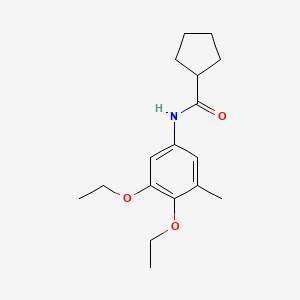
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
